molecular formula C22H44O3 B14414984 10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL CAS No. 83742-03-4

10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL

Cat. No.: B14414984
CAS No.: 83742-03-4
M. Wt: 356.6 g/mol
InChI Key: DKJNJHVVCPJESK-UHFFFAOYSA-N
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Description

10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL is a complex organic compound characterized by a cyclohexane ring substituted with butyl and hydroxymethyl groups. This compound is notable for its unique structure, which combines both aliphatic and cyclic elements, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL typically involves multi-step organic reactions. One common approach is the alkylation of cyclohexane derivatives followed by hydroxymethylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitution pattern on the cyclohexane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation and the use of specialized reactors to maintain the necessary conditions for high yield and purity. The process may also include purification steps such as distillation and recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The butyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols.

Scientific Research Applications

10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, while the butyl group can interact hydrophobically with lipid membranes. These interactions can modulate biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    10-[3-Butyl-1,2-bis(hydroxymethyl)cyclohexyl]decan-1-OL: Similar structure but different substitution pattern.

    Cyclohexane derivatives: Compounds with similar cyclic structures but varying functional groups.

Uniqueness

10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications.

Properties

CAS No.

83742-03-4

Molecular Formula

C22H44O3

Molecular Weight

356.6 g/mol

IUPAC Name

10-[4-butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-ol

InChI

InChI=1S/C22H44O3/c1-2-3-12-19-14-15-20(22(18-25)21(19)17-24)13-10-8-6-4-5-7-9-11-16-23/h19-25H,2-18H2,1H3

InChI Key

DKJNJHVVCPJESK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(C(C1CO)CO)CCCCCCCCCCO

Origin of Product

United States

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